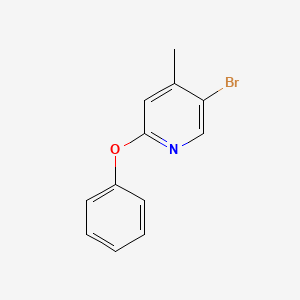

5-Bromo-4-methyl-2-phenoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-methyl-2-phenoxypyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated derivative of phenoxypyridine and is used in various chemical reactions and applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine typically involves the bromination of 4-methyl-2-phenoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methyl-2-phenoxypyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as phenoxypyridine derivatives.

Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

5-Bromo-4-methyl-2-phenoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the production of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-methyl-2-phenoxypyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other groups, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and receptors, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-2-phenoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-methylpyridine: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.

Uniqueness

5-Bromo-4-methyl-2-phenoxypyridine is unique due to the presence of both the bromine atom and the phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .

Activité Biologique

5-Bromo-4-methyl-2-phenoxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group on the pyridine ring, which may influence its interaction with biological targets. The phenoxy group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL. The presence of the bromine atom was found to enhance its antibacterial efficacy compared to non-brominated analogs .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of the α/β-hydrolase domain-containing protein (ABHD2), which plays a crucial role in lipid metabolism and fertility. The compound exhibited an IC50 value of approximately 5.50 μM against ABHD2, indicating moderate potency .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenoxy and pyridine rings significantly affect biological activity. Compounds with electron-withdrawing groups at specific positions on the phenyl moiety tend to exhibit enhanced inhibitory activity against various targets. For example, substitution patterns were analyzed, revealing that para-substituted derivatives generally showed better activity than meta-substituted ones .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial properties of several pyridine derivatives, this compound was highlighted for its superior activity against Gram-positive bacteria. The study utilized a series of analogs to determine the impact of different substituents on antibacterial efficacy. The results indicated that the bromine substitution was critical for maintaining high levels of activity .

Case Study 2: Inhibition of Lipid Metabolism

Another investigation focused on the inhibition of ABHD2 by this compound. This study involved in vitro assays that assessed the compound's ability to modulate lipid metabolism in mouse testis proteome samples. The findings suggested that this compound could serve as a lead for developing new fertility treatments by regulating lipid pathways essential for sperm function .

Research Findings Summary Table

| Study | Target | IC50/ MIC | Key Findings |

|---|---|---|---|

| Antimicrobial Activity | Various Bacteria | 8 - 32 μg/mL | Significant antibacterial properties observed |

| Enzyme Inhibition | ABHD2 | ~5.50 μM | Moderate potency; potential for fertility applications |

| Structure Modification | SAR Analysis | Varies | Bromine enhances activity; para substitutions preferred |

Propriétés

Formule moléculaire |

C12H10BrNO |

|---|---|

Poids moléculaire |

264.12 g/mol |

Nom IUPAC |

5-bromo-4-methyl-2-phenoxypyridine |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3 |

Clé InChI |

CYGSXUNYJSLPBG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1Br)OC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.